molecular formula C16H12O2 B11870718 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl- CAS No. 24258-66-0

4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-

Cat. No.: B11870718
CAS No.: 24258-66-0
M. Wt: 236.26 g/mol
InChI Key: UDQQUQGPUPSWJW-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-: is a chemical compound with the molecular formula C17H14O2This compound is also known by other names such as 2-Methyl-3-phenylchromone and 2-Methyl-3-phenyl-4H-chromen-4-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl- typically involves the condensation of appropriate phenyl-substituted acetophenones with ortho-hydroxyacetophenones under acidic or basic conditions. One common method is the Baker-Venkataraman rearrangement , which involves the reaction of an ester with a base to form a diketone intermediate, followed by cyclization to form the benzopyranone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzopyran derivatives .

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-: can be compared with other similar compounds such as:

These compounds share a common benzopyranone core but differ in their substituents, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-11-15(12-7-3-2-4-8-12)16(17)13-9-5-6-10-14(13)18-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQQUQGPUPSWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450956
Record name 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24258-66-0
Record name 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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